Tantalum trifluoroethoxide Tantalum trifluoroethoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17972873
InChI: InChI=1S/5C2H3F3O.Ta/c5*3-2(4,5)1-6;/h5*6H,1H2;
SMILES:
Molecular Formula: C10H15F15O5Ta
Molecular Weight: 681.15 g/mol

Tantalum trifluoroethoxide

CAS No.:

Cat. No.: VC17972873

Molecular Formula: C10H15F15O5Ta

Molecular Weight: 681.15 g/mol

* For research use only. Not for human or veterinary use.

Tantalum trifluoroethoxide -

Specification

Molecular Formula C10H15F15O5Ta
Molecular Weight 681.15 g/mol
IUPAC Name tantalum;2,2,2-trifluoroethanol
Standard InChI InChI=1S/5C2H3F3O.Ta/c5*3-2(4,5)1-6;/h5*6H,1H2;
Standard InChI Key OEDVFLCLOWPWAC-UHFFFAOYSA-N
Canonical SMILES C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.[Ta]

Introduction

Chemical and Physical Properties of Tantalum Trifluoroethoxide

Structural and Molecular Characteristics

Tantalum trifluoroethoxide adopts a pentagonal bipyramidal geometry, with five trifluoroethoxy ligands (OC2H2F3\text{OC}_2\text{H}_2\text{F}_3) coordinating the central tantalum(V) ion. The electronegative fluorine atoms stabilize the metal center, reducing susceptibility to hydrolysis while enhancing solubility in nonpolar solvents like toluene and diethyl ether . Key physical properties include:

PropertyValue
Density (20°C)1.9 g/cm³
Boiling Point70°C at 2 mmHg
Flash Point115°C at 0.1 mmHg
SolubilitySoluble in THF, toluene, ether

These metrics underscore its suitability for low-temperature CVD applications, where precise control over vapor pressure is critical .

Stability and Reactivity

The compound exhibits marked air and moisture sensitivity, necessitating handling under inert atmospheres. Hydrolytic decomposition yields tantalum oxyfluoride (TaOxFy\text{TaO}_x\text{F}_y) and trifluoroethanol, a reaction leveraged in sol-gel synthesis of fluorinated tantalum oxides . Cyclic voltammetry studies reveal ligand-centered redox activity, with the trifluoroethoxy groups enabling electron transfer at the tantalum center without metal oxidation state changes . This redox activity facilitates catalytic cycles in oxygen-atom transfer reactions, as demonstrated in the oxidation of phosphines and alkanes .

Synthesis and Purification Methods

Anodic Oxidation in Trifluoroethanol

A common synthesis route involves the anodic oxidation of tantalum metal in anhydrous trifluoroethanol. This method, adapted from analogous ethoxide syntheses, proceeds via electrochemical dissolution of tantalum electrodes, yielding the trifluoroethoxide derivative with >90% purity . The reaction is summarized as:

Ta+5HOCH2CF3Ta(OCH2CF3)5+52H2\text{Ta} + 5\text{HOCH}_2\text{CF}_3 \rightarrow \text{Ta(OCH}_2\text{CF}_3\text{)}_5 + \frac{5}{2}\text{H}_2 \uparrow

Post-synthesis purification employs fractional distillation under reduced pressure (2–5 mmHg), effectively removing residual alcohol and oligomeric byproducts .

Ligand Exchange Reactions

Alternative approaches utilize ligand substitution from tantalum chlorides (TaCl5\text{TaCl}_5) or ethoxides (Ta(OEt)5\text{Ta(OEt)}_5). Treatment with excess trifluoroethanol in the presence of ammonia scavengers (e.g., triethylamine) affords the trifluoroethoxide complex:

TaCl5+5HOCH2CF3+5NEt3Ta(OCH2CF3)5+5NEt3HCl\text{TaCl}_5 + 5\text{HOCH}_2\text{CF}_3 + 5\text{NEt}_3 \rightarrow \text{Ta(OCH}_2\text{CF}_3\text{)}_5 + 5\text{NEt}_3\text{HCl} \downarrow

This method achieves yields of 70–80%, with NMR spectroscopy confirming the absence of chloride impurities .

Applications in Thin-Film Deposition and Semiconductor Technology

Atomic Layer Deposition of Tantalum Oxide Films

Tantalum trifluoroethoxide’s volatility (P=0.10.5\text{P} = 0.1–0.5 Torr at 80°C) makes it ideal for ALD processes. Sequential exposure to Ta(OCH2CF3)5\text{Ta(OCH}_2\text{CF}_3\text{)}_5 and water vapor at 250–300°C produces conformal Ta2O5\text{Ta}_2\text{O}_5 films with low impurity content (<0.5% carbon) . Fluorine incorporation (<2 at.%) improves dielectric constants (κ25\kappa \approx 25), benefiting high-k gate oxides in MOSFETs .

Fluorinated Tantalum Carbide for Diffusion Barriers

CVD using Ta(OCH2CF3)5\text{Ta(OCH}_2\text{CF}_3\text{)}_5 and methane at 500°C deposits TaCxFy\text{TaC}_x\text{F}_y films, which serve as copper diffusion barriers in interconnects. Fluorine termination reduces interfacial resistivity to 15 µΩ·cm, outperforming conventional TaN\text{TaN} barriers .

Role in Redox-Active Coordination Complexes

Catalytic Oxygen-Atom Transfer

Recent studies highlight tantalum trifluoroethoxide’s utility in d⁰ metal complexes capable of oxygen-atom transfer (OAT). When supported by redox-active bis(phenoxy)amide ligands, the compound mediates OAT to trimethylphosphine (PMe3\text{PMe}_3) and activates C–H bonds in dihydroanthracene . Kinetic analyses reveal turnover frequencies (TOF) of 12 h⁻¹ at 80°C, competitive with rhenium-based catalysts .

Electrochemical Tuning of Ligand Frameworks

The trifluoroethoxy ligands enable modulation of electrochemical potentials by up to 1 V. Cyclic voltammetry of (ONOsq)Ta(OCH2CF3)3\text{(ONOsq)Ta(OCH}_2\text{CF}_3\text{)}_3 (ONOsq = oxidized bis(phenoxy)amide) shows quasi-reversible waves at E1/2=0.75E_{1/2} = -0.75 V vs. Cp2Co+/Cp2Co\text{Cp}_2\text{Co}^+/\text{Cp}_2\text{Co}, attributed to ligand-centered reductions . This tunability aids in designing electrocatalysts for organic transformations.

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